

Technical Guide: (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1340249

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid**, a halogenated arylboronic acid of significant interest in medicinal chemistry and organic synthesis. While a specific CAS number for this compound is not readily available in public databases, this document will cover its essential aspects based on the known chemistry of its isomers and related compounds. This guide will detail its synthesis, physicochemical properties, and key applications, with a focus on its role as a building block in the development of novel therapeutics. Detailed experimental protocols and visual diagrams of relevant chemical pathways are provided to support researchers in their laboratory work.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The introduction of a fluorobenzyl ether moiety to the phenylboronic acid scaffold can significantly influence the molecule's steric and electronic properties. This modification can enhance metabolic stability, improve pharmacokinetic profiles, and provide new vectors for molecular interactions, making these compounds valuable intermediates in drug discovery.

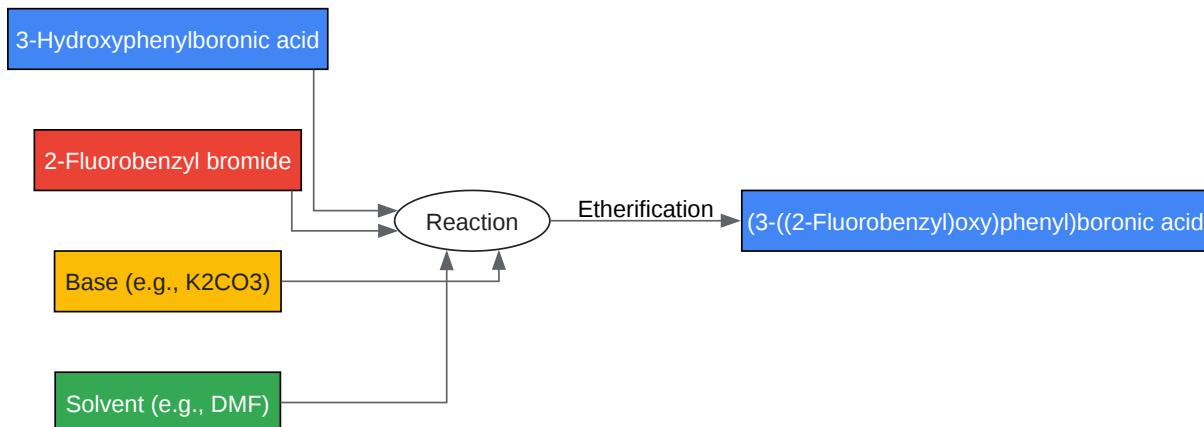
(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid, in particular, combines the reactivity of the boronic acid group with the specific structural and electronic contributions of the 2-fluorobenzyl ether. The ortho-fluoro substitution on the benzyl ring can induce specific conformational preferences and alter the electronic nature of the ether oxygen, which can be exploited in the design of targeted therapeutic agents.

Physicochemical Properties

While specific quantitative data for **(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid** is not available due to the absence of a confirmed CAS number and associated literature, the expected properties can be inferred from its isomers, **(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid** and **(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid**.

Property	(3-((3-Fluorobenzyl)oxy)phenyl)boronic acid	(3-((4-Fluorobenzyl)oxy)phenyl)boronic acid	(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid (Predicted)
CAS Number	1072951-62-2	1072952-03-4	Not Available
Molecular Formula	C ₁₃ H ₁₂ BFO ₃	C ₁₃ H ₁₂ BFO ₃	C ₁₃ H ₁₂ BFO ₃
Molecular Weight	246.04 g/mol	246.04 g/mol	246.04 g/mol
Appearance	White to off-white solid	White to off-white solid	White to off-white solid
Melting Point	109-113 °C	Data not available	Similar range to isomers
Solubility	Soluble in organic solvents like methanol, DMSO	Soluble in organic solvents	Soluble in organic solvents

Synthesis


The synthesis of **(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid** can be logically approached through a two-step process: etherification of a protected 3-hydroxyphenylboronic acid

derivative followed by deprotection, or more directly, by the etherification of 3-hydroxyphenylboronic acid. A common synthetic route is outlined below.

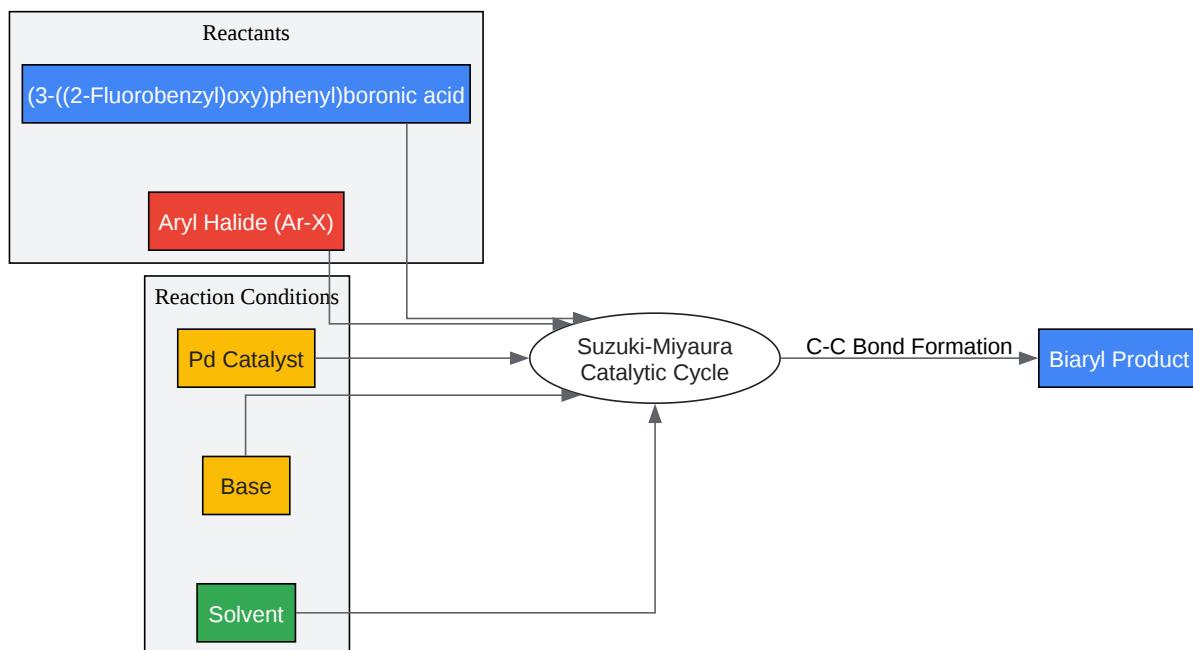
Experimental Protocol: Synthesis of (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Step 1: Etherification of 3-Hydroxyphenylboronic acid

- To a solution of 3-hydroxyphenylboronic acid (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base, for example, potassium carbonate (K_2CO_3 , 2.0 eq.).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield **(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid**.

[Click to download full resolution via product page](#)

Fig. 1: Synthetic scheme for **(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid**.


Applications in Suzuki-Miyaura Cross-Coupling

The primary application of **(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid** is in Suzuki-Miyaura cross-coupling reactions to form biaryl and substituted aromatic structures. These structures are prevalent in many biologically active molecules.

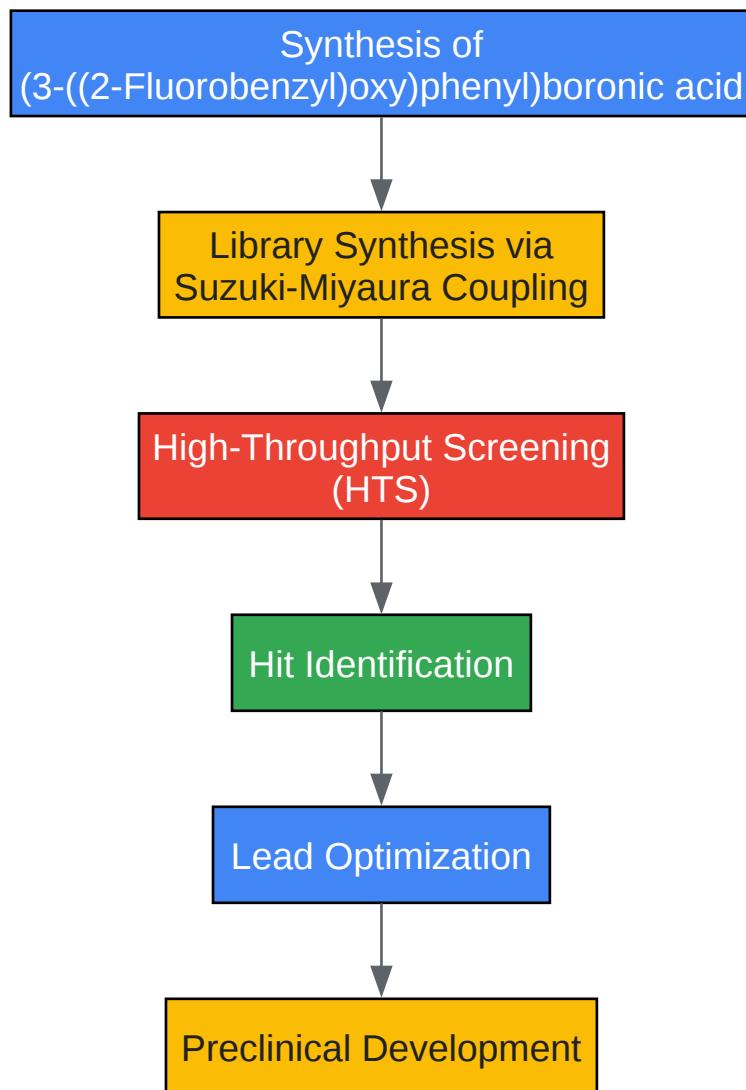
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

- In a reaction vessel, combine **(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid** (1.0-1.5 eq.), the aryl halide (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
- Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

- Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitored by TLC or LC-MS).
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
- Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by flash column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Fig. 2: Workflow for a Suzuki-Miyaura cross-coupling reaction.


Role in Drug Discovery

Phenylboronic acids are recognized as privileged structures in medicinal chemistry. They can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with diols present in biological targets such as enzymes and carbohydrates. The incorporation of the 2-fluorobenzyl ether moiety can further modulate the biological activity and pharmacokinetic properties of drug candidates.

Potential therapeutic areas where this scaffold could be of interest include:

- Oncology: As inhibitors of serine proteases or kinases.
- Infectious Diseases: As antibacterial or antiviral agents.
- Inflammatory Diseases: Targeting enzymes involved in inflammatory pathways.

The logical workflow for utilizing this compound in a drug discovery program is depicted below.

[Click to download full resolution via product page](#)

Fig. 3: Drug discovery workflow utilizing the title compound.

Safety and Handling

Boronic acids are generally stable compounds but should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound such as (3-((3-Fluorobenzyl)oxy)phenyl)boronic acid.

Conclusion

(3-((2-Fluorobenzyl)oxy)phenyl)boronic acid represents a valuable, albeit not extensively documented, building block for organic synthesis and drug discovery. Its synthesis is feasible through standard organic chemistry transformations, and its utility in Suzuki-Miyaura cross-coupling reactions is anticipated to be high. The unique combination of the boronic acid functionality and the 2-fluorobenzyl ether moiety makes it an attractive candidate for the development of novel small-molecule therapeutics. Further research into this specific isomer is warranted to fully elucidate its properties and potential applications.

- To cite this document: BenchChem. [Technical Guide: (3-((2-Fluorobenzyl)oxy)phenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1340249#3-2-fluorobenzyl-oxy-phenyl-boronic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com